Lipophilicity Enhancement: logP Comparison of 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one vs. Non-Fluorinated Isoflavone Analog
7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one exhibits a significantly higher lipophilicity compared to its non-fluorinated isoflavone analog, 7-hydroxyisoflavone. The predicted octanol-water partition coefficient (logP) for the target compound is approximately 3.9 . In contrast, the measured logP for 7-hydroxyisoflavone is 2.7 [1]. This difference is directly attributable to the presence of the trifluoromethyl group at the 2-position.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 3.9 |
| Comparator Or Baseline | 7-hydroxyisoflavone (non-fluorinated analog), measured logP = 2.7 |
| Quantified Difference | ΔlogP ≈ +1.2 (over 15-fold increase in partition coefficient) |
| Conditions | Predicted logP via computational method; measured logP from literature |
Why This Matters
This substantial increase in lipophilicity is a critical differentiator for researchers designing compounds with improved membrane permeability or altered pharmacokinetic profiles, as higher logP values generally correlate with enhanced passive diffusion across biological membranes.
- [1] PubChem. (n.d.). 7-Hydroxyisoflavone. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7-Hydroxyisoflavone View Source
